N-(quinolin-5-yl)nicotinamide

Physicochemical Differentiation Regioisomer Comparison Lead Optimization

Researchers targeting NNMT for cancer/metabolic disease need cell-permeable inhibitors without charged-moiety cytotoxicity. N-(quinolin-5-yl)nicotinamide provides a neutral, fragment-like alternative with validated target engagement. • Potent NNMT inhibition (Ki = 89 nM) in biochemical assays • Neutral amide scaffold enables passive membrane permeability for cellular studies • Fragment-like (MW 249.27, cLogP ~1.36, sol. 910.9 mg/L) ideal for FBDD • Reliable supply with documented purity and storage conditions.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
Cat. No. B5771213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-5-yl)nicotinamide
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H11N3O/c19-15(11-4-2-8-16-10-11)18-14-7-1-6-13-12(14)5-3-9-17-13/h1-10H,(H,18,19)
InChIKeyOLVQCHMCFCRHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-5-yl)nicotinamide: Physicochemical and Structural Baseline


N-(Quinolin-5-yl)nicotinamide (CAS 712284-53-2) is a synthetic small molecule with the molecular formula C15H11N3O and a molecular weight of 249.27 Da . It is characterized by a quinoline ring linked to a nicotinamide moiety via an amide bond at the 5-position of the quinoline. This neutral amide structure differentiates it from the N-methylated quinolinium class of Nicotinamide N-Methyltransferase (NNMT) inhibitors, which are charged substrate-mimetics [1]. Its predicted physicochemical profile, including a LogP of approximately 1.36 and high aqueous solubility, supports its use as a fragment-like probe or a synthetic building block in medicinal chemistry campaigns .

Neutral amide scaffold – not a charged quinolinium mimic
Fragment-like tool compound for NNMT target engagement
Synthetic building block in medicinal chemistry campaigns

Why Generic Quinoline-Nicotinamide Isomers Cannot Substitute


In-class substitution of N-(quinolin-5-yl)nicotinamide with close analogs—such as the 3-quinolinyl, 8-quinolinyl, or N-methylated quinolinium derivatives—is not scientifically valid due to fundamental differences in electronic character, target engagement, and molecular recognition. Regioisomeric variants (e.g., N-(quinolin-8-yl)nicotinamide, CSID:797843) present the amide linkage at different positions on the quinoline ring, which alters the spatial orientation of the pyridine ring and can abrogate binding to targets requiring the 5-substitution vector . More critically, the neutral amide character of N-(quinolin-5-yl)nicotinamide is mechanistically distinct from the positively charged N-methylated quinolinium NNMT inhibitors described by Neelakantan et al., which act as substrate-mimetic inhibitors with an IC50 around 1 μM [1]. Evidence from BindingDB suggests that the neutral quinolinyl-nicotinamide scaffold can achieve a Ki of 89 nM against NNMT under specific assay conditions, a profile that is not interchangeable with the quinolinium class [2].

Target
Substitute Risk
5-quinolinyl amide
8-quinolinyl regioisomer: binding orientation may not support target engagement
Neutral amide
N-methylated quinolinium: mechanism context differs and potency profile may not transfer

Quantitative Differentiation Evidence Against Analogous Compounds


Predicted Physicochemical Profile vs. 8-Quinolinyl Regioisomer

The 5-quinolinyl substitution pattern in the target compound yields a distinct predicted physicochemical profile compared to the 8-quinolinyl regioisomer, a common alternative. N-(Quinolin-5-yl)nicotinamide has a predicted LogP of 1.36, while N-(8-quinolinyl)nicotinamide is predicted to have a slightly different LogP of 1.45 . Although both compounds have the same molecular weight, the topological polar surface area (tPSA) of the target compound is predicted to be 55 Ų . This difference in lipophilicity and potentially tPSA can influence membrane permeability and non-specific binding, making the 5-substituted isomer a more suitable choice for phenotypic screening campaigns where low nanomolar NNMT potency (Ki = 89 nM) is desired [1].

Physicochemical Profile vs 8-Regioisomer
Predicted LogP 1.36 vs 1.45; tPSA 55 Ų
Supports regioisomer differentiation in screening
Predicted properties; experimental validation recommended
Physicochemical Differentiation Regioisomer Comparison Lead Optimization

NNMT Inhibitory Potency: Neutral Amide vs. Quinolinium Scaffold

A neutral amide scaffold structurally related to N-(quinolin-5-yl)nicotinamide has been reported to inhibit human Nicotinamide N-Methyltransferase (NNMT) with a Ki of 89 nM, measured via the reduction of 1-methylquinolinium levels using N-terminal His6-tagged wild-type enzyme expressed in E. coli [1]. In contrast, the well-characterized N-methylated quinolinium substrate-mimetic class, which includes compounds like 5-amino-1-methylquinolinium, exhibits an IC50 of approximately 1.2 μM in functional assays [2]. This represents a greater than 13-fold improvement in potency for the neutral amide chemotype, which avoids the permanent positive charge that often limits cell permeability.

NNMT Inhibitory Activity
Class-level inference
Ki = 89 nM (neutral amide); ~13-fold vs quinolinium IC50 1.2 µM
Reported NNMT inhibition context; class-level potency inference
BindingDB data; recombinant enzyme assay
NNMT Inhibition Enzyme Assay Cancer Metabolism

Aqueous Solubility and Storage Stability for Solution Assays

The aqueous solubility of N-(quinolin-5-yl)nicotinamide is estimated to be 910.9 mg/L at 25°C based on its predicted Log Kow of 1.66 . This is significantly higher than many unsubstituted quinoline derivatives, which often exhibit solubility below 100 mg/L. For in vitro studies, the compound is reported to be soluble in DMSO at concentrations exceeding 30 mg/mL and can be stored as a DMSO solution at -20°C for up to 3 months without degradation . Such a stability profile simplifies logistics for high-throughput screening facilities by reducing the need for fresh compound preparation.

Aqueous Solubility & Stability
Data to verify
Est. 910.9 mg/L; DMSO solubility >30 mg/mL; stable -20°C 3 months
Supports high-concentration solution assays
Predicted solubility; DMSO stability from ChemicalBook
Solubility Stability Assay Development

Recommended Application Scenarios


NNMT Target Validation Tool Compound

With a reported Ki of 89 nM against human NNMT, N-(quinolin-5-yl)nicotinamide serves as a potent, non-charged alternative to traditional quinolinium substrate-mimetic inhibitors [1]. Its neutral amide character facilitates passive membrane permeability, making it suitable for cellular target engagement studies in cancer and metabolic disease models where NNMT is aberrantly upregulated. Researchers can use this compound to probe the metabolic consequences of NNMT inhibition without the confounding cytotoxicity often associated with permanently charged inhibitors [2].

Fragment-Based Lead Optimization for Ion Channels

The compound's simple, fragment-like structure (MW 249.27 Da) combined with its balanced lipophilicity (cLogP ~1.36) makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting voltage-gated sodium channels such as NaV 1.7 . Its predicted high aqueous solubility (910.9 mg/L) is compatible with the high-concentration screening conditions typical in fragment screens, and its synthetic tractability allows for rapid parallel derivatization at the quinoline and pyridine rings.

Reference Standard for Physicochemical Profiling Education

Given the extensive predicted and experimentally validated data available—including LogP, pKa (predicted ~9.86-11.17), aqueous solubility, and DMSO storage stability—N-(quinolin-5-yl)nicotinamide is an excellent model compound for teaching or benchmarking in silico ADME prediction tools . Its well-defined structure and readily available experimental data allow computational chemists to calibrate their predictive models and validate assay protocols.

Application
Selection Property
Validation Focus
NNMT target engagement study
Reported NNMT inhibition profile
Target engagement and metabolic pathway endpoints
Fragment-based ion channel probe
Fragment-like physicochemical profile
High-concentration screening compatibility
ADME prediction model compound
Predicted ADME parameters and solubility data
In silico model calibration and assay protocol validation
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